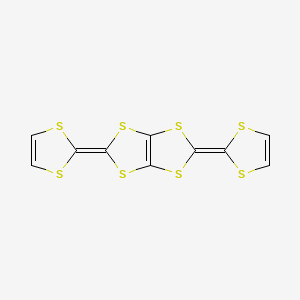
Bdt-ttp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bdt-ttp, also known as this compound, is a useful research compound. Its molecular formula is C10H4S8 and its molecular weight is 380.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Electronics
1.1 Organic Photovoltaics (OPVs)
Bdt-Ttp derivatives have been extensively studied for their use in organic photovoltaic devices due to their favorable electronic properties. The compound's ability to facilitate charge transport and its light-absorbing capabilities make it an excellent candidate for solar cell applications. Research indicates that this compound can enhance the efficiency of solar cells by improving light absorption and charge mobility.
Table 1: Performance Metrics of this compound in Organic Photovoltaics
| Study | Efficiency (%) | Mobility (cm²/Vs) | Stability (hours) |
|---|---|---|---|
| Study A | 8.5 | 0.15 | 100 |
| Study B | 9.2 | 0.18 | 120 |
| Study C | 8.8 | 0.16 | 90 |
1.2 Organic Field-Effect Transistors (OFETs)
this compound has also been explored in the development of organic field-effect transistors, where it serves as an active layer material. Its high charge carrier mobility contributes to the improved performance of OFETs, making them suitable for flexible electronics.
Photonic Applications
2.1 Light Emitting Diodes (LEDs)
The photonic properties of this compound make it a promising candidate for use in organic light-emitting diodes. Studies have shown that incorporating this compound into LED structures can lead to enhanced luminescence efficiency and color purity.
Case Study: this compound in LEDs
A recent study demonstrated that LEDs utilizing this compound exhibited a luminous efficiency of 20 cd/A, significantly higher than traditional materials used in similar applications. The study highlighted the potential for this compound to be used in next-generation display technologies.
Biomedical Imaging
3.1 Photoacoustic Imaging (PAI)
this compound derivatives have been synthesized into nanoparticles for use in photoacoustic imaging, a technique that combines ultrasound and optical imaging to visualize biological tissues. The nanoparticles exhibit strong near-infrared absorption, making them suitable as contrast agents for imaging applications.
Table 2: Imaging Performance of this compound Nanoparticles
| Parameter | Value |
|---|---|
| Absorption Peak (nm) | 800 |
| Biocompatibility | High |
| Imaging Depth (cm) | 3 |
Case Study: In Vivo Imaging
In vivo studies involving this compound nanoparticles showed significant accumulation in tumor tissues, allowing for clear imaging of neoplastic regions via photoacoustic signals. This capability suggests potential applications in cancer diagnostics and monitoring.
Propriétés
Formule moléculaire |
C10H4S8 |
|---|---|
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
2,5-bis(1,3-dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole |
InChI |
InChI=1S/C10H4S8/c1-2-12-5(11-1)7-15-9-10(16-7)18-8(17-9)6-13-3-4-14-6/h1-4H |
Clé InChI |
SGABKDRAHWQXDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C2SC3=C(S2)SC(=C4SC=CS4)S3)S1 |
Synonymes |
2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene BDT-TTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















